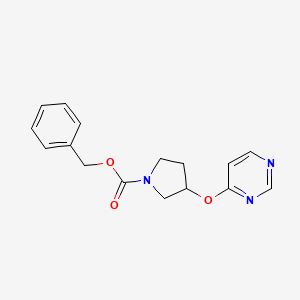

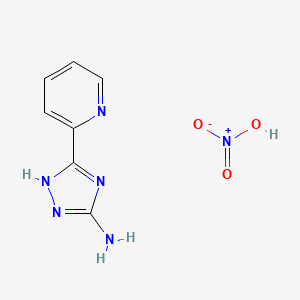

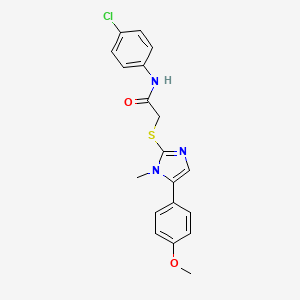

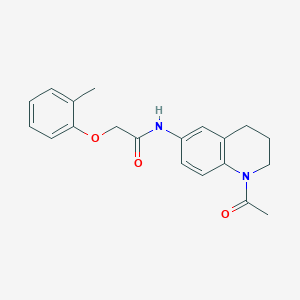

![molecular formula C28H33N5O3S B2797998 N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide CAS No. 689769-97-9](/img/structure/B2797998.png)

N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a morpholine ring, and a tetrahydroquinazoline ring. These functional groups suggest that the compound may have interesting biological activity .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding amines and carboxylic acids . For example, a compound with a similar structure was synthesized by reacting tryptamine with naproxen .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the indole ring is a nucleophile and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

This compound belongs to a broader class of chemicals known for their varied biological activities, including antiviral and antimicrobial properties. Research into related compounds has led to the synthesis of derivatives with significant biological activity. For instance, Selvakumar et al. (2018) synthesized a series of morpholine substituted sulfonamide and urea derivatives, showing one derivative with three-fold higher antiviral activity than Ribavirin, a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018). Similarly, Desai, Shihora, and Moradia (2007) developed new quinazolines as potential antimicrobial agents, highlighting the synthetic versatility and therapeutic potential of this chemical scaffold (Desai, Shihora, & Moradia, 2007).

Antiviral Activity

The antiviral properties of compounds within this family have been a subject of investigation. Ivashchenko et al. (2014) synthesized new derivatives and evaluated their antiviral activity against influenza and hepatitis C virus, discovering compounds with micromolar activities, suggesting potential therapeutic applications (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).

Photoelectric Conversion in Solar Cells

The structural motif of the compound has applications beyond pharmaceuticals, including in the field of renewable energy. Wu et al. (2009) investigated carboxylated cyanine dyes related to this compound for dye-sensitized solar cells, finding that co-sensitization with these compounds can significantly improve photoelectric conversion efficiency, demonstrating the compound's versatility and potential in materials science (Wu, Meng, Li, Teng, & Hua, 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3S/c34-26(29-12-11-20-19-30-24-7-4-3-6-22(20)24)8-2-1-5-13-33-27(35)23-18-21(32-14-16-36-17-15-32)9-10-25(23)31-28(33)37/h3-4,6-7,9-10,18-19,23,30H,1-2,5,8,11-17H2,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDMTZMOUUVXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)

![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)